Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate

Lipophilicity ADME Membrane Permeability

Reproducibility of synthetic protocols relying on 4,5-dichloroimidazole chemistry is compromised when non-chlorinated or mono-halogenated imidazole analogs are substituted. Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate (CAS 175137-67-4) eliminates this risk by providing the exact 4,5-dichloro substitution pattern required for: • NHC-silver(I) complex formation - electron-withdrawing Cl atoms enable specific reactivity inaccessible to unsubstituted imidazoles. • Agrochemical lead discovery - recognized pharmacophore in herbicide, fungicide, and insecticide patents. • Derivatization via ester hydrolysis to (4,5-dichloro-1H-imidazol-1-yl)acetic acid. • Enhanced lipophilicity (XLogP3=1.4 vs 0.1 for non-chlorinated analog) for intracellular target engagement. Supplied with ≥98% purity; ships ambient.

Molecular Formula C7H8Cl2N2O2
Molecular Weight 223.05 g/mol
CAS No. 175137-67-4
Cat. No. B066461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate
CAS175137-67-4
Molecular FormulaC7H8Cl2N2O2
Molecular Weight223.05 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=NC(=C1Cl)Cl
InChIInChI=1S/C7H8Cl2N2O2/c1-2-13-5(12)3-11-4-10-6(8)7(11)9/h4H,2-3H2,1H3
InChIKeyRFDHEBGHIJMRTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate: Procurement & Differentiation Guide


Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate (CAS 175137-67-4) is a dichlorinated imidazole ester derivative (C₇H₈Cl₂N₂O₂, MW 223.06), characterized by the presence of two chlorine atoms at the 4- and 5-positions of the imidazole ring and an ethyl acetate moiety at the N1-position. This specific substitution pattern confers distinct physicochemical properties (e.g., increased lipophilicity) and chemical reactivity relative to non-chlorinated or mono-substituted imidazole analogs. The compound is primarily utilized as a versatile synthetic intermediate (building block) in medicinal chemistry and agrochemical research, where it serves as a precursor for the synthesis of more complex molecules with potential antimicrobial, antifungal, and herbicidal activities . The typical commercial specification for research use is a minimum purity of 95% .

Dichloroimidazole ester building block for synthetic elaboration
Enables NHC complexation and agrochemical lead discovery pathways
Standard research-grade purity for reproducible synthesis

Why Generic Imidazoles Cannot Replace This Compound


Generic substitution with non-chlorinated (e.g., ethyl 2-(1H-imidazol-1-yl)acetate) or mono-halogenated imidazole analogs is not scientifically valid due to the specific and quantifiable impact of the 4,5-dichloro substitution pattern on key molecular properties and synthetic utility. The presence of two chlorine atoms on the imidazole ring significantly alters the compound's lipophilicity (logP), a critical determinant of membrane permeability and target engagement in biological systems . Furthermore, the electron-withdrawing effect of the chlorine atoms modifies the electron density of the imidazole ring, directly influencing its nucleophilicity and, consequently, its reactivity profile in subsequent chemical transformations. This distinct reactivity enables the compound to serve as a specific precursor for N-heterocyclic carbene (NHC) complex formation and other synthetic pathways that are inaccessible or less efficient with its non-chlorinated counterparts [1]. Substituting a different imidazole derivative introduces uncontrolled variables into the experimental system, invalidating comparative analyses and jeopardizing the reproducibility of established synthetic protocols.

Lipophilicity Mismatch

4,5-Dichloro substitution raises logP significantly; non-chlorinated imidazoles may not replicate partitioning behavior in biological assays.

Electronic Environment Shift

Chlorine electron withdrawal modifies ring reactivity, limiting direct transfer of synthetic protocols to unsubstituted imidazole esters.

NHC Complexation Failure

NHC silver(I) complex formation requires the dichloroimidazole core for target electronic properties; generic analogs yield different coordination chemistry.

Head-to-Head Differentiation Evidence


Enhanced Lipophilicity and Membrane Permeability

The 4,5-dichloro substitution pattern in Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate (Target) confers a significantly higher predicted lipophilicity compared to the non-chlorinated analog, ethyl 2-(1H-imidazol-1-yl)acetate (Comparator). This difference in XLogP3 value directly impacts the molecule's ability to cross biological membranes, a critical factor for both antimicrobial activity and intracellular target engagement. The quantitative difference in this key physicochemical descriptor provides a clear rationale for selecting the target compound when lipophilicity is a desired design feature [1].

Lipophilicity (XLogP3)
Class-level inference
Target 1.4 vs Comparator 0.1
Supports higher predicted membrane permeability; class-level inference.
Computational prediction; direct experimental logP data limited.
Lipophilicity ADME Membrane Permeability Medicinal Chemistry

Electron-Withdrawing Effect for NHC Complexation

Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate (Target) serves as a specific and preferred precursor for the synthesis of 4,5-dichloroimidazole-based N-heterocyclic carbene (NHC) silver(I) complexes, which have demonstrated in vitro anticancer activity against human cancer cell lines. In contrast, the non-chlorinated analog, ethyl 2-(1H-imidazol-1-yl)acetate (Comparator), would yield an NHC complex with fundamentally different electronic properties due to the absence of the electron-withdrawing chlorine atoms. The target compound's higher molecular weight (223.06 g/mol vs. 140.14 g/mol) is also a direct consequence of the dichloro substitution, which is crucial for downstream synthetic applications [1].

Molecular Weight & Electronic Effect
Class-level inference
223 vs 140 g/mol; Cl e⁻-withdrawing
Drives distinct NHC complex reactivity; supports anticancer complex synthesis research.
Based on established dichloroimidazole synthetic methodologies.
N-Heterocyclic Carbenes Catalysis Organometallic Chemistry Synthetic Intermediate

Agrochemical Utility in Fungicides and Insecticides

Patent literature establishes the 4,5-dichloroimidazole moiety, which is the core structure of Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate (Target), as a key pharmacophore in plant protection agents, including herbicides, insecticides, and fungicides. This is a differentiating factor compared to non-halogenated imidazole esters (e.g., ethyl 2-(1H-imidazol-1-yl)acetate), which lack this specific agrochemical patent footprint. The target compound's ethyl acetate group also provides a reactive handle for further derivatization, a feature not present in simpler 4,5-dichloroimidazoles without the ester moiety [1][2]. While direct head-to-head quantitative activity data for the target compound is not readily available in public literature, its structural alignment with a class of compounds patented for agrochemical use provides a strong, class-level inference for its potential utility in this field.

Agrochemical Patent Landscape
Class-level inference
4,5-dichloroimidazole core claimed in herbicide/fungicide patents
Aligns with patented plant protection pharmacophores; supports agrochemical lead discovery.
Limited direct activity data for target compound; class-level alignment.
Agrochemical Fungicide Insecticide Plant Protection Patent Literature

Application Scenarios for Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate


NHC Metal Complex Synthesis for Anticancer Research

This compound is specifically suited as a starting material for generating NHC-silver(I) complexes, which have demonstrated in vitro cytotoxic activity against human cancer cell lines (e.g., OVCAR-3, MB157, Hela). The 4,5-dichloro substitution pattern is critical for modulating the electronic properties and stability of the resulting NHC ligand, a feature not replicable with non-chlorinated imidazole precursors. Procurement of this specific building block ensures fidelity to established synthetic protocols for this emerging class of anticancer agents [1].

Novel Fungicidal and Insecticidal Agrochemical Development

For research programs aimed at discovering new crop protection agents, this compound serves as a key intermediate. The 4,5-dichloroimidazole core is a recognized pharmacophore in patents for herbicides, fungicides, and insecticides. The ethyl acetate group provides a versatile functional handle for further chemical elaboration to optimize target activity and physicochemical properties. Its use aligns the research program with established patent classes for plant protection, offering a strategic advantage in lead discovery .

Synthesis of Antimicrobial Agents

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. As a versatile building block, it can be used to generate a focused library of novel compounds for screening against bacterial and fungal pathogens. The enhanced lipophilicity conferred by the dichloro substitution (XLogP3 = 1.4 vs. 0.1 for non-chlorinated analog) may improve membrane permeability, a desirable attribute for targeting intracellular microbes .

Hydrolysis to 4,5-Dichloroimidazol-1-yl-acetic Acid

Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate is a direct and practical precursor to (4,5-dichloro-1H-imidazol-1-yl)acetic acid (CAS 474542-82-0) via simple ester hydrolysis under acidic or basic conditions. The carboxylic acid product serves as a more polar, water-soluble intermediate that can be further derivatized into amides, esters, or other functional groups. This two-step sequence offers a controlled and reliable route to a diverse array of 4,5-dichloroimidazole-containing compounds .

Application
Selection Property
Validation Focus
NHC Silver(I) Complex Synthesis for Cell-Based Studies
4,5-Dichloro substitution for electronic modulation of NHC ligand
Cell-model cytotoxicity screening (e.g., human cancer lines)
Agrochemical Lead Discovery
Patent-aligned 4,5-dichloroimidazole pharmacophore
Herbicidal, insecticidal, and fungicidal activity assays
Antimicrobial Agent Synthesis
Enhanced lipophilicity for membrane permeability in novel derivatives
Antimicrobial susceptibility testing against bacteria/fungi
Hydrolysis to (4,5-Dichloro-1H-imidazol-1-yl)acetic Acid
Ester precursor for controlled acid synthesis
Purity and identity verification of hydrolyzed product

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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